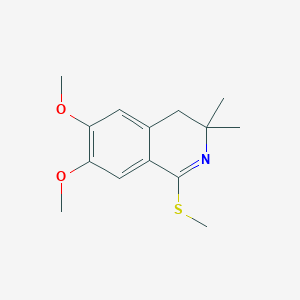![molecular formula C26H31N3O5 B390291 N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide](/img/structure/B390291.png)
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is a complex organic compound characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a long dodecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide typically involves the following steps:
Formation of the Isoindoline Moiety: The initial step involves the synthesis of the isoindoline core, which can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.
Coupling with Dodecanamide: The final step involves coupling the nitroisoindoline derivative with dodecanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The isoindoline moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products
Reduction: Formation of N-(3-{4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl)dodecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)propionic acid methyl ester
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)N-(1,3-thiazol-2-yl)propanamide
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physicochemical properties and potential for enhanced biological activity compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C26H31N3O5 |
|---|---|
Molekulargewicht |
465.5g/mol |
IUPAC-Name |
N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]dodecanamide |
InChI |
InChI=1S/C26H31N3O5/c1-2-3-4-5-6-7-8-9-10-17-23(30)27-19-13-11-14-20(18-19)28-25(31)21-15-12-16-22(29(33)34)24(21)26(28)32/h11-16,18H,2-10,17H2,1H3,(H,27,30) |
InChI-Schlüssel |
QTLDGIPKMAFINZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B390209.png)
![3,4-Dibromo-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B390212.png)
![4-Bromo-2-[(2-fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B390216.png)
![4-{[(4-cyclohexylphenyl)sulfanyl]methyl}-N-phenylbenzamide](/img/structure/B390217.png)
![(1S,2S,3S,3aR)-3-benzoyl-2-(3-chlorophenyl)-7-hydroxy-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-1,3-dicarbonitrile](/img/structure/B390218.png)
![N-(4-bromophenyl)-4-{[(4-cyclohexylphenyl)sulfanyl]methyl}benzamide](/img/structure/B390219.png)
![N-(2,3-dimethylphenyl)-2-[2-(3-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390223.png)
![N-(2-ethylphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390225.png)

![(5Z)-3-(4-fluorophenyl)-5-[(3-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B390228.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390229.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(3-phenyl-2-propenylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390231.png)

